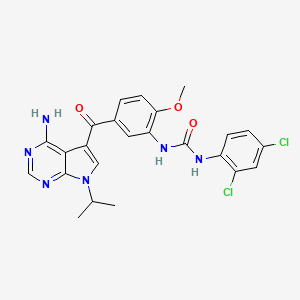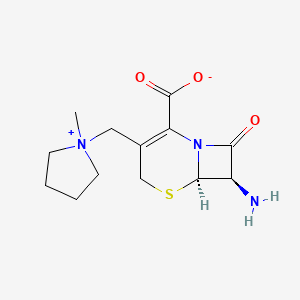
(6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
Overview
Description
Cefepime related compound E
Scientific Research Applications
Synthesis and Chemical Characterization
- This compound is a derivative involved in the synthesis of cephalosporin antibiotics. Studies have focused on its synthesis and characterization, contributing to the broader understanding of cephalosporin derivatives (Deng, 2007).
Application in Antibacterial Research
- Research has explored the synthesis of various cephalosporin derivatives for use in antibacterial research, including those with a 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate structure, similar to the compound . These studies contribute to the development of new antibiotics (Blau et al., 2008).
Impurity Characterization in Pharmaceutical Compounds
- The identification and characterization of impurities in cephalosporin drugs, which share a core structure with the compound, are crucial in ensuring drug purity and efficacy (Rao et al., 2007).
Applications in Corrosion Inhibition
- Some cephalosporin derivatives, closely related to this compound, have been studied for their potential as corrosion inhibitors for various metals, demonstrating the compound's potential in materials science and engineering (Aldana-González et al., 2015).
Antibacterial Prodrug Development
- The compound's structure has been modified for the synthesis of prodrugs, aiming to improve the efficacy of antibacterial treatments. This research contributes to the development of more effective antibacterial therapies (Shrivastava et al., 2014).
Synthesis of Novel Derivatives
- The compound has been used as a starting point for synthesizing novel derivatives, highlighting its versatility and importance in pharmaceutical chemistry (Xiong et al., 2016).
Mechanism of Action
Target of Action
NMP-ACA, also known as Cefepime amine derivative, is an impurity of Cefepime , a broad-spectrum fourth-generation cephalosporin . Cefepime primarily targets penicillin-binding proteins (PBPs) , which are enzymes involved in the final stages of peptidoglycan layer synthesis in bacterial cell walls . By binding to these proteins, Cefepime inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Mode of Action
The mode of action of NMP-ACA is expected to be similar to that of Cefepime, given that it is an impurity of Cefepime . Cefepime disrupts bacterial cell walls by binding and inhibiting PBPs . This inhibition prevents the final stages of peptidoglycan synthesis, leading to a weakened cell wall and eventually bacterial cell lysis .
Biochemical Pathways
Cefepime acts on the bacterial cell wall synthesis pathway by inhibiting PBPs . This inhibition disrupts the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall .
Pharmacokinetics
Cefepime, the parent compound, is known to be widely distributed in biological fluids and tissues, with an average volume of distribution of 02 L/kg in healthy adults with normal renal function . About 85% of the Cefepime dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 hours . The pharmacokinetics of Cefepime can be altered under certain pathophysiological conditions, resulting in high inter-individual variability .
Result of Action
Cefepime’s action on PBPs leads to the disruption of bacterial cell wall synthesis, resulting in cell lysis and death .
Action Environment
The action of NMP-ACA, like that of Cefepime, may be influenced by various environmental factors. For instance, the thermal desorption approach has been shown to be capable of rapidly extracting NMP from Cefepime at 80 °C without causing thermal degradation of Cefepime . This suggests that temperature could influence the stability and efficacy of NMP-ACA.
Biochemical Analysis
Biochemical Properties
It is known that NMP-ACA is a potential impurity in cefepime, a fourth-generation cephalosporin antibiotic . The presence of NMP-ACA in cefepime could potentially influence the biochemical reactions involving cefepime.
Cellular Effects
It is known that cefepime, the compound in which NMP-ACA can be an impurity, has been associated with neurotoxicity . This suggests that NMP-ACA might potentially influence cellular processes, possibly affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that cefepime, the compound in which NMP-ACA can be an impurity, acts by inhibiting cell wall synthesis in bacteria, leading to cell death . It is possible that the presence of NMP-ACA could influence this mechanism of action.
Temporal Effects in Laboratory Settings
It is known that cefepime, the compound in which NMP-ACA can be an impurity, is unstable and slowly degrades over time . This suggests that NMP-ACA might also exhibit changes in its effects over time.
Dosage Effects in Animal Models
It is known that cefepime, the compound in which NMP-ACA can be an impurity, has been associated with neurotoxicity, especially in patients with impaired renal function . This suggests that different dosages of NMP-ACA might have varying effects in animal models.
Metabolic Pathways
It is known that cefepime, the compound in which NMP-ACA can be an impurity, is mainly eliminated renally, with about 85% of the dose excreted unchanged in the urine . This suggests that NMP-ACA might also be involved in renal metabolic pathways.
Transport and Distribution
It is known that cefepime, the compound in which NMP-ACA can be an impurity, is widely distributed in biological fluids and tissues . This suggests that NMP-ACA might also be transported and distributed within cells and tissues.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of (6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate involves the synthesis of the key intermediate 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, which is then converted to the final compound through esterification with ethyl chloroformate.", "Starting Materials": [ "4-methyl-2-oxo-2-thiazoline-3-carboxylic acid", "1-methylpyrrolidine", "Sodium hydride", "Methyl iodide", "Ethyl chloroformate", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "N,N-Dimethylacetamide", "Methanol", "Dichloromethane", "Ethyl acetate", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Conversion of 4-methyl-2-oxo-2-thiazoline-3-carboxylic acid to 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid", "a. Dissolve 4-methyl-2-oxo-2-thiazoline-3-carboxylic acid (1.0 g, 6.5 mmol) in N,N-dimethylformamide (DMF) (10 mL) and stir at room temperature.", "b. Add sodium hydride (60% dispersion in oil) (0.26 g, 6.5 mmol) and stir for 30 min.", "c. Add 1-methylpyrrolidine (0.88 g, 10.4 mmol) and stir for 30 min.", "d. Add methyl iodide (1.5 mL, 24.0 mmol) and stir for 12 h.", "e. Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 20 mL).", "f. Combine the organic layers, dry over sodium sulfate and evaporate the solvent under reduced pressure.", "g. Purify the residue by flash chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain the key intermediate 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid as a white solid (0.74 g, 55%).", "Step 2: Esterification of 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid with ethyl chloroformate", "a. Dissolve 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid (0.5 g, 1.4 mmol) and triethylamine (0.3 mL, 2.1 mmol) in dichloromethane (10 mL) and stir at 0°C.", "b. Add ethyl chloroformate (0.2 mL, 2.4 mmol) dropwise and stir for 2 h at 0°C.", "c. Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with dichloromethane (3 x 20 mL).", "d. Combine the organic layers, dry over sodium sulfate and evaporate the solvent under reduced pressure.", "e. Purify the residue by flash chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain the final compound (6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate as a white solid (0.32 g, 54%)." ] } | |
CAS RN |
103296-32-8 |
Molecular Formula |
C13H20N3O3S+ |
Molecular Weight |
298.38 g/mol |
IUPAC Name |
(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/p+1/t9-,12-/m1/s1 |
InChI Key |
IIVPIDBZUUAWTF-BXKDBHETSA-O |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O |
SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-] |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O |
Appearance |
Solid powder |
Other CAS RN |
103296-32-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Cefepime related compound E; Cefepime impurity E; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




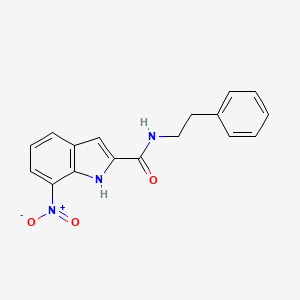
![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)
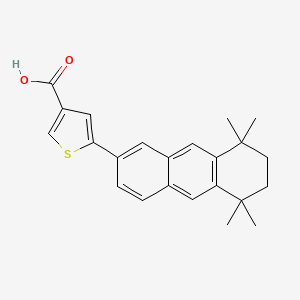
![4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid](/img/structure/B1668753.png)
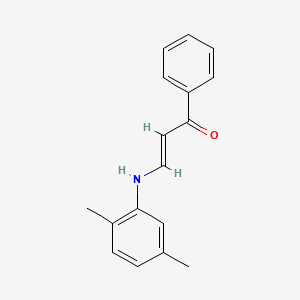
![6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid](/img/structure/B1668758.png)

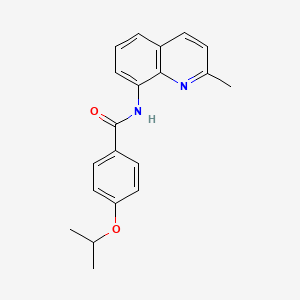
![6-Cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668765.png)
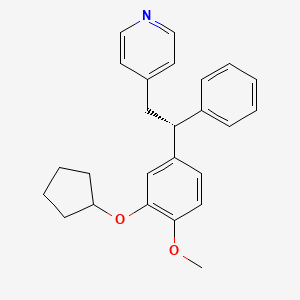
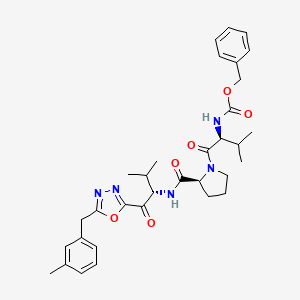
![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)
